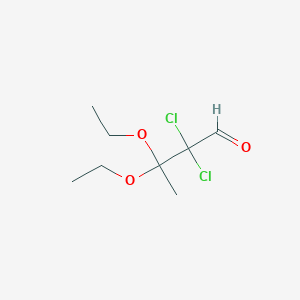
2,2-Dichloro-3,3-diethoxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3,3-diethoxybutanal is an organic compound characterized by the presence of two chlorine atoms and two ethoxy groups attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-diethoxybutanal typically involves the chlorination of 3,3-diethoxybutanal. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and overall productivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3,3-diethoxybutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2,2-Dichloro-3,3-diethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3,3-diethoxybutanal involves its interaction with specific molecular targets. The presence of chlorine atoms and ethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3,3-dimethoxybutanal: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Dichloro-3,3-diethoxypropane: Similar structure but with a propane backbone instead of butanal.
Uniqueness
2,2-Dichloro-3,3-diethoxybutanal is unique due to the specific arrangement of chlorine and ethoxy groups on the butanal backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62897-95-4 |
|---|---|
Molecular Formula |
C8H14Cl2O3 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2,2-dichloro-3,3-diethoxybutanal |
InChI |
InChI=1S/C8H14Cl2O3/c1-4-12-7(3,13-5-2)8(9,10)6-11/h6H,4-5H2,1-3H3 |
InChI Key |
RWECURDJRBWOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C(C=O)(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















